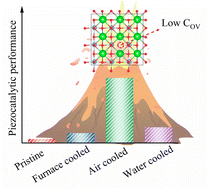Significantly enhanced piezocatalytic activity of BaTiO3 by regulating the quenching process†
Journal of Materials Chemistry A Pub Date: 2023-04-13 DOI: 10.1039/D3TA00715D
Abstract
Quenching has been demonstrated to have great effects on the electrical properties of piezoelectric materials. Conceivably, it inevitably influences the piezocatalytic performance, however, no research on this has been reported. Herein, we studied the influence of quenching on piezocatalytic performance and elucidated the underlying regulatory mechanism. BaTiO3 (BTO) particles were calcined and quenched using different modes, including furnace cooling, air cooling, and water cooling. The results revealed that accelerating the cooling rate and reducing the concentration of oxygen vacancies (COV) enhanced the piezoelectric and ferroelectric performances. Under the synergetic effect of a low COV and high cooling rate, the air-cooled BTO exhibited significantly enhanced piezocatalytic degradation activity, with a large degradation rate constant k of 0.077 min−1, which is almost 15.40, 6.16, and 3.35 times that of the pristine, furnace-cooled, and water-cooled ones, respectively. Additionally, the air-cooled BTO displayed an optimal piezocatalytic H2 evolution rate of 1.43 mmol h−1 g−1 with methanol as the sacrificial agent. The piezoelectricity, ferroelectricity, carrier characteristics, and adsorption ability of the samples were systematically investigated to unveil the underlying enhancement mechanism. This straightforward and simple approach provides an alternative perspective on the design and fabrication of high-performance piezocatalysts.


Recommended Literature
- [1] Predicting polymer dynamics at multiple length and time scales
- [2] Response of single leukemic cells to peptidase inhibitor therapy across time and dose using a microfluidic device†
- [3] Synthesis and evaluation of conformationally restricted inhibitors of aspartate semialdehyde dehydrogenase†
- [4] Recent advances in the transition metal-free oxidative dehydrogenative aromatization of cyclohexanones
- [5] Synthesis, structure and thermolysis of oxazagermines and oxazasilines†
- [6] Luminescence of nanocrystalline ZnS:Pb2+
- [7] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [8] Anion and ether group influence in protic guanidinium ionic liquids†
- [9] The removal mechanism and performance of tetrabromobisphenol A with a novel multi-group activated carbon from recycling long-root Eichhornia crassipes plants†
- [10] A new class of second-order non-linear optical material: stilbazolium benzimidazolate covalently bound to polymer backbone










